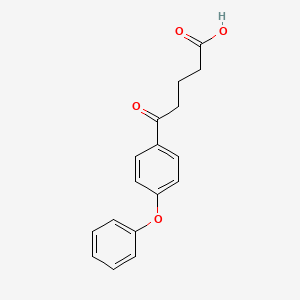

5-Oxo-5-(4-phenoxyphenyl)valeric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Oxo-5-(4-phenoxyphenyl)valeric acid, commonly referred to as 5-OPV, is a naturally occurring compound that is found in many plant species. It is a five-carbon cyclic acid and is an important intermediate in the biosynthesis of many compounds, including flavonoids, vitamin E, and carotenoids. 5-OPV is also a key component of many essential oils and has been studied for its potential medicinal properties. This article will discuss the synthesis method of 5-OPV, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

Metabolism and Biological Effects

- A study on the catabolism of catechins by rat intestinal microbiota identified metabolites that contribute to understanding how similar compounds are metabolized and their potential biological effects. This research could provide insights into the metabolic pathways of related compounds such as 5-Oxo-5-(4-phenoxyphenyl)valeric acid (Akiko Takagaki & F. Nanjo, 2013).

Synthesis and Chemical Analysis

- Research on the synthesis of 14C-labelled 5-hydroxy-4-keto-valeric acid and 4, 5-dioxo-valeric acid provides valuable information on synthesizing and analyzing similar compounds, potentially aiding in the development of related research tools or drugs (R. Tschesche & W. Wirth, 1981).

Potential Therapeutic Applications

- A study on novel highly potent and metabolically resistant oxoeicosanoid (OXE) receptor antagonists that block the actions of 5-oxo-ETE illustrates the therapeutic potential of similar compounds in treating eosinophilic disorders like asthma. This suggests that related compounds, such as 5-Oxo-5-(4-phenoxyphenyl)valeric acid, might also possess therapeutic value in modulating immune responses or treating inflammatory diseases (Shishir Chourey et al., 2018).

Antioxidant Properties

- The action of phenolic derivatives as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers explores the antioxidant capabilities of phenolic compounds, hinting at the potential antioxidant properties of related compounds, including 5-Oxo-5-(4-phenoxyphenyl)valeric acid (T. Dinis, V. M. Maderia, & L. Almeida, 1994).

属性

IUPAC Name |

5-oxo-5-(4-phenoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(7-4-8-17(19)20)13-9-11-15(12-10-13)21-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALMNZZANOZMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468335 |

Source

|

| Record name | 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-phenoxyphenyl)valeric acid | |

CAS RN |

871127-74-1 |

Source

|

| Record name | 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)